Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate
Description
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate is a fluorinated benzofuran derivative with a methyl substituent at the 3-position and fluorine atoms at the 4- and 6-positions on the aromatic ring.
Properties
Molecular Formula |
C12H10F2O3 |
|---|---|
Molecular Weight |
240.20 g/mol |
IUPAC Name |
ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H10F2O3/c1-3-16-12(15)11-6(2)10-8(14)4-7(13)5-9(10)17-11/h4-5H,3H2,1-2H3 |
InChI Key |
LALNOPZIBCDCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps:
-
Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.
-
Introduction of Fluorine Atoms: : The difluoro substituents can be introduced via electrophilic fluorination reactions. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used under controlled conditions to achieve selective fluorination.
-
Esterification: : The carboxylate group is typically introduced through esterification reactions. This involves reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
-
Methylation: : The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
-
Substitution: : The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms. This can be achieved under mild conditions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, Aldehydes
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
Medicinal Chemistry
Lead Compound for Drug Development:
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate has been identified as a promising lead compound for the development of new pharmaceuticals. Its structural properties allow it to interact with biological targets effectively, making it suitable for designing drugs aimed at treating various diseases, including cancer and bacterial infections .
Biological Activity:
Research indicates that compounds with similar benzofuran structures exhibit a range of biological activities such as anti-inflammatory, anti-cancer, and antimicrobial effects. The introduction of fluorine atoms can enhance these activities by increasing lipophilicity and altering the electronic properties of the molecule .
Organic Synthesis
Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of transition-metal-free conditions that simplify the process while maintaining high yields . This compound can serve as an intermediate in the synthesis of more complex molecules.
Reactivity and Derivatization:
Due to its reactivity profile, this compound can be used to synthesize various derivatives through functional group transformations. This versatility makes it a valuable building block in organic chemistry .
Agrochemicals
Potential Applications in Agriculture:
The unique properties of this compound may also find applications in the development of agrochemicals. Its ability to interact with biological systems suggests potential use as a pesticide or herbicide, targeting specific pathways in pests or weeds while minimizing harm to non-target organisms .
Material Sciences
Development of Functional Materials:
In material sciences, this compound could be explored for creating functional materials due to its structural characteristics. The incorporation of fluorinated compounds into polymers can enhance properties such as thermal stability and chemical resistance, making them suitable for advanced applications in coatings and electronic materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate exerts its effects depends on its application:
-
Enzyme Inhibition: : The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is often mediated through interactions with key amino acid residues in the enzyme’s active site.
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Receptor Binding: : In medicinal applications, it may interact with specific receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Benzofuran carboxylates exhibit diverse biological and chemical properties depending on their substituents. Below is a systematic comparison of Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate with key analogs:
Substituent Effects on Reactivity and Stability
- Ethyl 4,6-dibromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (CAS 7287-42-5): Substituents: Bromine (4,6-positions), hydroxyl (5-position), methyl (2-position). Molecular Weight: 378.01 g/mol (vs. ~242.2 g/mol for the difluoro analog). The hydroxyl group introduces hydrogen-bonding capacity, which is absent in the difluoro compound .
- Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate: Substituents: Amino (3-position), cyano (7-position), methoxy (4,6-positions). Impact: Methoxy groups increase electron density on the aromatic ring, while the cyano group enhances electrophilicity. The amino group enables nucleophilic reactions, contrasting with the fluorine atoms in the target compound, which are electron-withdrawing .
Spectroscopic Comparisons (NMR Data)
Key NMR chemical shift differences highlight substituent-induced electronic effects:
Fluorine substituents in the target compound are expected to cause significant deshielding of adjacent carbons and protons, similar to bromine in the dibromo analog but with less mass impact. Methoxy groups in dimethoxy derivatives induce shielding due to electron donation, contrasting with fluorine’s electron-withdrawing nature .
Research Findings and Implications
- Lumping Strategy Relevance : this compound shares core benzofuran features with analogs, allowing lumping into surrogate categories for reaction modeling (e.g., similar ester hydrolysis pathways) .
- Structural Insights : Comparative NMR studies (e.g., Figure 6 in ) demonstrate that substituent changes in regions A (positions 39–44) and B (29–36) alter chemical environments, guiding synthetic modifications .
Biological Activity
Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the benzofuran class of compounds, which are known for their complex structures and varied biological activities. The presence of fluorine substituents enhances lipophilicity and can influence the compound's interaction with biological targets.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzofuran derivatives, including this compound. The compound exhibits notable activity against various bacterial strains. For instance, a study showed that derivatives with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 12.5 - 25 |
| Staphylococcus aureus | 15 - 30 |
| Pseudomonas aeruginosa | 20 - 35 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A study highlighted its selective cytotoxicity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cell lines. The compound was found to induce apoptosis in these cells through the activation of caspase pathways .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A library synthesis study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against tumorigenic cell lines. This compound was among the most potent compounds identified, with an IC50 value in the low micromolar range .
3. Anti-inflammatory Activity
Inflammation-related pathways are also targeted by benzofuran derivatives. This compound showed promising anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokine production in macrophage cell lines . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzofuran core can enhance potency and selectivity for specific biological targets. For instance, the introduction of different functional groups at positions 4 and 6 has been associated with improved anticancer activity .
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Effect |
|---|---|
| Addition of Fluorines | Increased lipophilicity |
| Alkyl substitutions | Enhanced cytotoxicity |
| Carboxylic acid group | Improved anti-inflammatory effect |
Q & A
Q. What are the optimal synthetic routes for Ethyl 4,6-difluoro-3-methyl-1-benzofuran-2-carboxylate?
The synthesis typically involves multi-step strategies starting with halogenated benzofuran precursors. A common approach includes:
Core benzofuran formation : Cyclization of substituted phenols with ethyl acetoacetate under acidic conditions .
Halogenation : Electrophilic fluorination at positions 4 and 6 using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Esterification : Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate or transesterification.
Purification : Recrystallization from ethanol or THF to achieve high purity (≥95%).
Q. Key considerations :
- Use anhydrous conditions to avoid hydrolysis of the ester group.
- Monitor reaction progress via TLC or HPLC to prevent over-fluorination.
Q. How can X-ray crystallography confirm the structure of this compound?
X-ray crystallography is the gold standard for structural validation:
Data Collection : Single-crystal diffraction using synchrotron radiation or laboratory sources (e.g., Mo-Kα).
Structure Solution : Employ direct methods (e.g., SHELXD or SHELXS) for phase determination .
Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen placement .
Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess disorder or anisotropy .
Q. Example workflow :
- Crystallize the compound from ethanol.
- Collect data with a Bruker D8 VENTURE diffractometer.
- Validate the structure using PLATON/ADDSYM to check for missed symmetry .
Advanced Questions
Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
The 4,6-difluoro groups significantly alter electronic and steric properties:
- Electronic Effects : Fluorine’s inductive effect reduces electron density at the benzofuran core, enhancing electrophilic substitution at position 2.
- Steric Hindrance : Fluorine’s small size minimizes steric clashes, enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at position 3-methyl.
Q. Methodological insights :
- Optimize catalytic systems (e.g., Pd(PPh₃)₄ with Cs₂CO₃) for coupling with boronic acids.
- Monitor reaction kinetics via in-situ NMR to avoid dehalogenation side reactions.
Q. What challenges arise in refining crystal structures of halogenated benzofurans, and how are they resolved?
Common issues :
Q. Solutions :
Q. How should researchers resolve contradictions between NMR and X-ray data in structural assignments?
Stepwise approach :
Cross-validation : Compare experimental NMR shifts (¹³C, ¹⁹F) with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-311++G(d,p)).
Mass Spectrometry : Confirm molecular weight via HRMS (ESI-TOF).
Crystallographic validation : Prioritize X-ray data for unambiguous bond-length/angle confirmation .
Example : If NMR suggests a keto-enol tautomer but X-ray shows a single form, reconcile using variable-temperature NMR and Cambridge Structural Database (CSD) surveys.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
